3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid
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Overview
Description
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid is an organic compound that features a benzoic acid core substituted with a bis(9,9-dimethyl-9H-fluoren-2-yl)amino group. This compound is notable for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid typically involves the following steps:
Formation of the Fluorene Derivative: The initial step involves the preparation of 9,9-dimethyl-9H-fluorene-2-yl derivatives.
Coupling with Benzoic Acid: Finally, the bis(9,9-dimethyl-9H-fluoren-2-yl)amine is coupled with a benzoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve scalable and chromatography-free synthesis methods to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(9,9-dimethyl-9H-fluoren-2-yl)amine
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- Bis1-(9,9-dimethyl-9H-fluoren-2-yl)-isoquinolineiridium(III)
Uniqueness
3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid stands out due to its specific substitution pattern and the presence of both fluorene and benzoic acid moieties. This unique combination imparts distinct electronic and steric properties, making it particularly useful in applications requiring high stability and specific reactivity .
Properties
CAS No. |
648908-15-0 |
---|---|
Molecular Formula |
C37H31NO2 |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
3-[bis(9,9-dimethylfluoren-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C37H31NO2/c1-36(2)31-14-7-5-12-27(31)29-18-16-25(21-33(29)36)38(24-11-9-10-23(20-24)35(39)40)26-17-19-30-28-13-6-8-15-32(28)37(3,4)34(30)22-26/h5-22H,1-4H3,(H,39,40) |
InChI Key |
REVLWWTYJKMCAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C7=CC=CC(=C7)C(=O)O)C |
Origin of Product |
United States |
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